2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound related to 2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, has been identified as a κ-opioid receptor (KOR) antagonist with potential for treating depression and addiction disorders. Its pharmacological properties include high affinity for human, rat, and mouse KORs, moderate affinity for human μ-opioid receptors, and negligible affinity for δ-opioid receptors. Additionally, it exhibits antidepressant-like efficacy and potential in treating cocaine-seeking behavior (Grimwood et al., 2011).
Chemical Synthesis and Reactions
The compound's synthesis and reaction properties have been explored in various studies. For instance, 1-(3, 4-Dimethyoxyphenyl)-2-(3-substituted piperidino) ethanols, closely related to the compound , have been synthesized from 3-substituted pyridines. These have shown steric and electronic effects influencing lactam carbonyl formation (Fujii et al., 1977).
Biological Activity
In the context of biological activity, pyridine derivatives, including those similar to the compound , have been synthesized and evaluated for their insecticidal activities. These studies highlight the potential of such compounds in developing new insecticides (Bakhite et al., 2014). Similarly, another study synthesized a series of N-aryl/aralkyl substitued-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against various enzymes, showcasing their promising biological activities (Khalid et al., 2014).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-6-5-17(12-20(19)29-2)13-21(25)23-14-16-7-10-24(11-8-16)30(26,27)18-4-3-9-22-15-18/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMYAARZZBCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide |
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